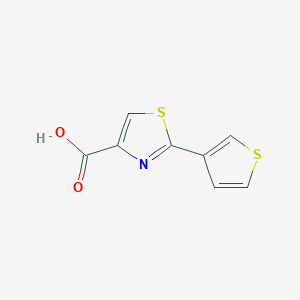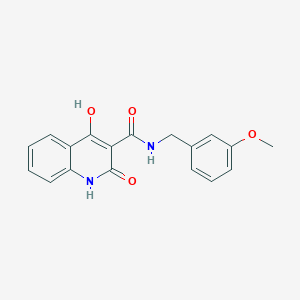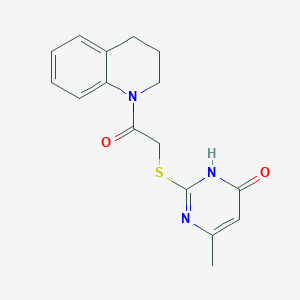
1-(3,4-二氢喹啉-1(2H)-基)-2-((4-羟基-6-甲基嘧啶-2-基)硫代)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone is a derivative of dihydroquinolinone, which is a class of compounds known for their diverse range of biological activities and photophysical properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do offer insights into the synthesis and properties of related dihydroquinolinone derivatives.
Synthesis Analysis
The synthesis of dihydroquinolinone derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of two dihydroquinazolinone derivatives reported in one study involved the use of 2-aminobenzamide, 2-hydroxybenzaldehyde, and 3-methyl thiophene-2-carboxaldehyde . Another study described the synthesis of 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline through a three-step reaction involving sulfonation, alkali fusion, and hydrogenation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of dihydroquinolinone derivatives is typically characterized using techniques such as NMR, MS, and FT-IR spectroscopy . These techniques provide detailed information about the molecular framework and functional groups present in the compounds. Computational methods like density functional theory (DFT) and time-dependent density functional theory (TDDFT) are also employed to predict and corroborate the structural and electronic characteristics of these molecules .
Chemical Reactions Analysis
The chemical reactivity of dihydroquinolinone derivatives can be influenced by the nature of the substituents and the solvent environment. For example, the photophysical properties of the synthesized compounds in one study exhibited significant changes depending on the solvent polarity, indicating a highly polar character of the excited state . This suggests that the compound may also exhibit solvent-dependent reactivity, which could be relevant for its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinolinone derivatives, such as solubility, melting point, and photophysical behavior, are crucial for their practical applications. The studies show that these compounds have interesting photophysical properties, with changes in emission bands and Stokes shifts in different solvents . Additionally, the cytotoxic activity of similar compounds against various cancer cell lines and their fluorescence properties have been investigated, which could be relevant for the development of therapeutic agents or fluorescent probes .
科学研究应用
合成化学和抗菌活性
一系列新颖的取代的1-(5-(2-甲苯氧基喹啉-3-基)-2-(吡啶-4-基)-1,3,4-恶二唑-3(2H)-基)乙酮对各种细菌菌株表现出潜在的抗菌活性,表明该化合物与开发新型抗菌剂相关 (R. S. Joshi, P. Mandhane, Asha V. Chate, & C. Gill, 2011)。
密度泛函理论 (DFT) 计算和电子结构
对二氢喹唑啉酮衍生物的研究,包括 DFT 计算和电子结构、NBO 和 NLO 性质分析,为理解复杂分子的电子和光物理性质提供了基础,这可能与该化合物有关 (S. A. Halim & M. Ibrahim, 2017)。
抗肿瘤评估
新型亚甲基连接的四氢喹啉的合成和抗肿瘤评估突出了喹啉衍生物在癌症治疗中的治疗潜力,为该化合物指出了可能的研发方向 (E. H. A. Hanashalshahaby 等,2019)。
光物理研究
二氢喹唑啉酮衍生物光物理性质的研究展示了该化合物在材料科学中的潜在应用,特别是在理解溶剂依赖的光物理行为方面 (M. Pannipara 等,2017)。
属性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-9-14(20)18-16(17-11)22-10-15(21)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQZYNCOBUMZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)
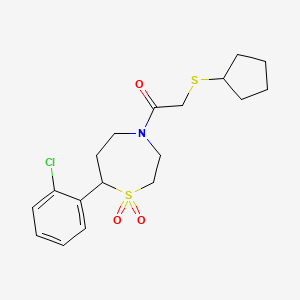
![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)
![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)
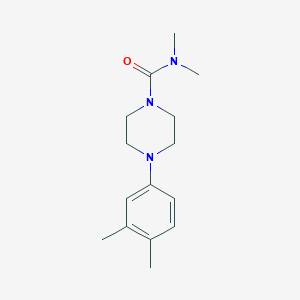
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)
![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)
